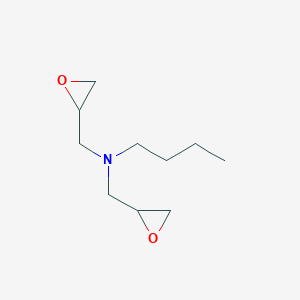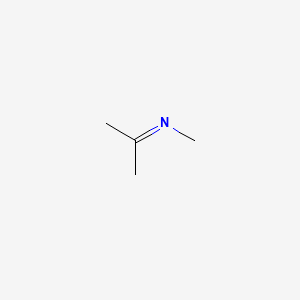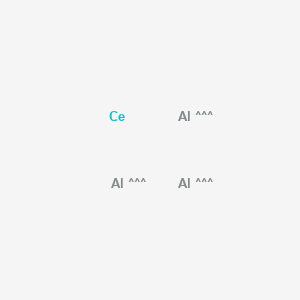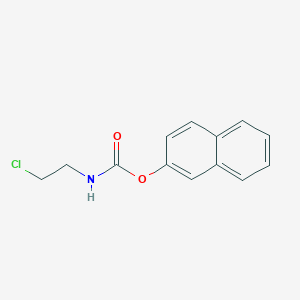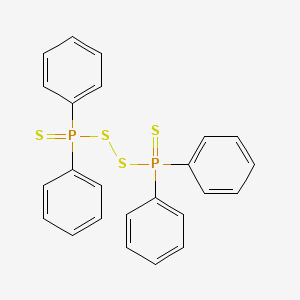
Disulfanediylbis(diphenylphosphane) disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfanediylbis(diphenylphosphane) disulfide is an organophosphorus compound characterized by the presence of sulfur-sulfur bonds. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disulfanediylbis(diphenylphosphane) disulfide can be synthesized through oxidative coupling reactions. One common method involves the reaction of diphenylphosphine with sulfur or sulfur-containing reagents under controlled conditions. For example, the reaction of diphenylphosphine with elemental sulfur in the presence of an oxidizing agent can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidative coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods often employ continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Disulfanediylbis(diphenylphosphane) disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, yielding thiols or phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce sulfoxides or sulfones, while reduction reactions yield thiols or phosphine derivatives .
Applications De Recherche Scientifique
Disulfanediylbis(diphenylphosphane) disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is used in the study of disulfide bond formation and cleavage in proteins and peptides.
Medicine: Research has explored its potential use in drug development, particularly in the design of disulfide-containing pharmaceuticals.
Mécanisme D'action
The mechanism by which disulfanediylbis(diphenylphosphane) disulfide exerts its effects involves the formation and cleavage of sulfur-sulfur bonds. These bonds play a crucial role in the compound’s reactivity and its ability to participate in various chemical reactions. The molecular targets and pathways involved include interactions with thiol groups in proteins and other biomolecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl disulfide: Similar in structure but lacks the phosphane groups.
Disulfiram: Contains sulfur-sulfur bonds and is used in the treatment of alcohol addiction.
Thiuram disulfides: Used in the vulcanization of rubber and as fungicides.
Uniqueness
Disulfanediylbis(diphenylphosphane) disulfide is unique due to the presence of both phosphane and disulfide groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds.
Propriétés
Numéro CAS |
6079-77-2 |
|---|---|
Formule moléculaire |
C24H20P2S4 |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
(diphenylphosphinothioyldisulfanyl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H20P2S4/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-30-26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
GJGOIGNRVVDRIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SSP(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
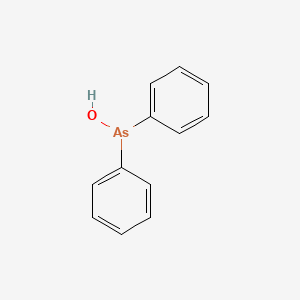

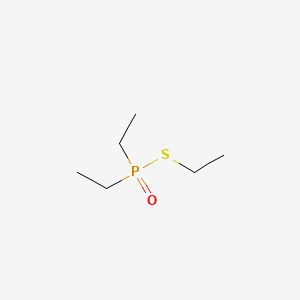

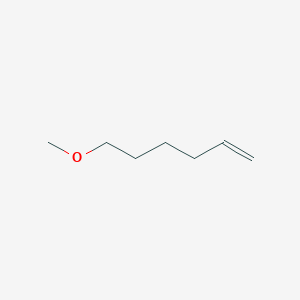
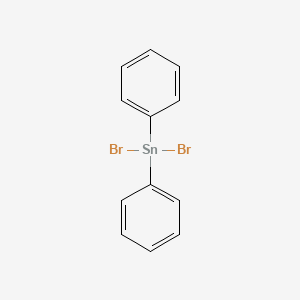
![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)
